Oleoylalanyl-alanyl-prolyl-valine amide is a synthetic compound classified as a peptide amide. It is composed of a fatty acid chain (oleic acid) linked to a sequence of amino acids, specifically alanine, proline, and valine. The molecular formula for this compound is C34H61N5O5, and it has been assigned the Chemical Identifier (CID) 6439083 in the PubChem database . This compound is notable for its potential applications in biochemistry and pharmaceuticals, particularly in drug design and delivery systems.
The synthesis of Oleoylalanyl-alanyl-prolyl-valine amide typically involves several key steps:
The molecular structure of Oleoylalanyl-alanyl-prolyl-valine amide reveals a complex arrangement of atoms:
Oleoylalanyl-alanyl-prolyl-valine amide can participate in various chemical reactions:
The mechanism of action for Oleoylalanyl-alanyl-prolyl-valine amide is primarily related to its interactions with biological membranes and proteins:
The physical and chemical properties of Oleoylalanyl-alanyl-prolyl-valine amide include:
Oleoylalanyl-alanyl-prolyl-valine amide has several potential applications in scientific research and industry:
Oleoylalanyl-alanyl-prolyl-valine amide represents a structurally sophisticated N-acylated tetrapeptide amide characterized by its hybrid composition. This molecule integrates an oleoyl fatty acid chain covalently linked via an amide bond to the N-terminus of an alanyl residue, followed sequentially by alanyl, prolyl, and C-terminal valinamide residues. Its primary structure exemplifies a peptidic backbone (-Ala-Ala-Pro-Val-NH₂) modified by an N-terminal lipid moiety, conferring distinctive amphipathic properties that influence molecular self-assembly, membrane interactions, and biological recognition [7].
The peptide backbone demonstrates canonical features of oligopeptide architecture:
Table 1: Residue-Specific Structural Contributions
Residue | Role in Conformation | Chemical Attributes |
---|---|---|
Oleoyl | Hydrophobic anchor enabling membrane association | C₁₈:₁ unsaturated fatty acid chain |
Alanyl (1) | N-acylation site; linker between lipid and peptide domains | Non-bulky side chain; enhances backbone flexibility |
Alanyl (2) | Permits torsional freedom preceding proline | Methyl side chain minimizes steric hindrance |
Prolyl | Introduces conformational constraint via pyrrolidine ring; governs cis-trans isomerism | Secondary amine restricts φ dihedral angle |
Valinamide | Terminus providing hydrophobic steric bulk | Branched β-carbon prevents α-helix propagation; amide stabilizes H-bonding |
Proline’s pyrrolidine ring imposes a fixed φ angle (~ -60°) and sterically crowds the preceding peptide bond, fostering tertiary amide formation. This constraint creates a structural kink that disrupts extended secondary structures like α-helices or β-sheets while potentially stabilizing β-turns when paired with valine [10]. The branched isopropyl side chain of valine contributes significant hydrophobicity and steric bulk, making it a potent helix terminator while favoring van der Waals contacts in protein cores. Together, these residues create a molecule adept at navigating lipid-water interfaces and participating in specific molecular recognition events [1] [7].
Oligopeptide amides emerged as focal points in peptide chemistry during the mid-20th century, when pioneering work by Vincent du Vigneaud on oxytocin (1953) demonstrated that C-terminal amidation was essential for hormonal activity. This discovery illuminated the biological significance of peptide modifications beyond the primary sequence, catalyzing systematic exploration of N-acylated and C-terminally amidated analogs [10]. Early synthetic efforts faced challenges in prolyl bond isomerization, where the slow cis-trans interconversion at Xaa-Pro junctions complicated peptide folding and purification. Studies on model systems like Ala-Pro-Val-NH₂ revealed that proline’s tertiary amide bond exhibits a 30% cis population at equilibrium—far higher than the 0.1% observed for non-proline bonds—necessitating specialized strategies for isomer separation or kinetic control [10].
Table 2: Historical Milestones in Oligopeptide Amide Research
Timeframe | Key Advancement | Impact on Oleoyl-Ala-Ala-Pro-Val-NH₂ Research |
---|---|---|
1950–1960 | First solid-phase peptide synthesis (Merrifield, 1963) | Enabled reproducible assembly of Ala-Ala-Pro-Val sequences |
1970–1980 | Discovery of peptidyl-prolyl isomerases (PPIases) | Elucidated enzymatic catalysis of Pro cis-trans flipping |
1980–1990 | Proline analogs (e.g., thiaproline, α-methylproline) | Provided tools to constrain Pro conformation in analogs |
2000–Present | Lipidated peptide libraries for drug discovery | Validated biological relevance of N-oleoylated peptides |
The integration of lipid moieties into peptide amides gained prominence following discoveries that N-myristoylated and N-palmitoylated proteins regulate membrane trafficking and signal transduction. Oleic acid’s selection as an acyl group arose from its prevalence in biological membranes and propensity to enhance cellular penetration without inducing cytotoxicity. Seminal studies in the 1990s demonstrated that oleoylated peptides mimicking Src homology domains could disrupt oncogenic signaling, establishing a rationale for deploying molecules like oleoylalanyl-alanyl-prolyl-valine amide as targeted modulators of protein-protein interactions [8]. Concurrently, advances in proline mimetics—including azetidine-2-carboxylic acid and thiaproline—enabled precise manipulation of backbone geometry, revealing that proline’s ring size and substituents dictate peptide folding kinetics and bioactivity [10].
Valine, as a branched-chain amino acid (BCAA), anchors the C-terminus of this peptide and dictates its metabolic processing. In vivo, free valine undergoes mitochondrial catabolism initiated by branched-chain aminotransferase (BCAT), yielding α-ketoisovalerate, which is subsequently decarboxylated by the branched-chain α-keto acid dehydrogenase complex (BCKDH) to isobutyryl-CoA. This pathway ultimately generates succinyl-CoA, fueling the tricarboxylic acid cycle and gluconeogenesis [8] [3]. When incorporated into peptides like oleoylalanyl-alanyl-prolyl-valinamide, valine’s metabolic accessibility is constrained by the amide bond and adjacent proline, necessitating specialized hydrolytic enzymes (e.g., prolyl oligopeptidase) for liberation prior to oxidation [8].
Table 3: Metabolic Enzymes Interacting with Valine Derivatives
Enzyme | Reaction Catalyzed | Relevance to Peptide-Bound Valine |
---|---|---|
Branched-chain aminotransferase (BCAT) | Transamination of valine to α-ketoisovalerate | Requires free valine; peptide cleavage prerequisite |
Branched-chain α-keto acid dehydrogenase (BCKDH) | Oxidative decarboxylation of α-ketoisovalerate | Acts only on ketoacid metabolites of free valine |
Prolyl endopeptidase | Hydrolysis of Pro-Xaa bonds | Potential releaser of C-terminal valinamide from peptide |
Acylpeptide hydrolase | Removal of N-acylated amino acids | Cleaves oleoyl from alanine, enabling further degradation |
The oleoyl moiety introduces fatty acid metabolic dimensions. Oleate (C18:1 cis-Δ⁹) primarily undergoes β-oxidation in peroxisomes and mitochondria, yielding acetyl-CoA and ATP. In peptide-conjugated form, its catabolism likely requires prior hydrolysis by acylprotein thioesterases or lipases, positioning the molecule at the metabolic interface of amino acid and lipid pathways [4]. This duality enables unique regulatory functions: in Corynebacterium glutamicum models, valine derivatives modulate flux through the ilvBNCED pathway, where feedback-resistant acetohydroxy acid synthase (AHAS) mutants boost valine production 10-fold [3] [4]. Furthermore, oleate’s signaling properties—mediated through PPARα receptors—suggest that its covalent attachment to peptides may create dual-purpose molecules influencing both energy metabolism and gene expression [8].
Synthetic biology approaches have harnessed these pathways; metabolic engineering of Escherichia coli and Corynebacterium glutamicum now enables high-yield valine production (up to 1,470 mM in 24 h) via knockout of lactate dehydrogenase (ldhA) and overexpression of redox-balanced valine biosynthesis operons (ilvBNCE). Such platforms provide the enantiomerically pure valine essential for synthesizing bioactive peptides like oleoylalanyl-alanyl-prolyl-valine amide without racemization [3] [4] [6]. These advances underscore how valine’s metabolic versatility—from protein incorporation to energy production—informs the design and application of its peptide derivatives.
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